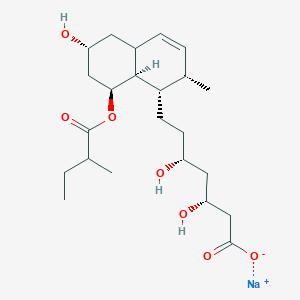![molecular formula C21H21N5O2S B237870 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of various biochemical and physiological pathways. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and promote cell death in cancer cells.
実験室実験の利点と制限
One advantage of using 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the compound may have off-target effects that could complicate data interpretation.
将来の方向性
There are several potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other biochemical and physiological pathways to better understand its mechanism of action. Additionally, future research could explore the development of more potent and selective analogs of the compound for use in lab experiments.
合成法
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide involves the reaction of 2-isopropyl-5-methylphenol with 4-amino-6-(4-chlorophenyl)-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 4-bromoaniline in the presence of potassium carbonate to yield the final compound.
科学的研究の応用
2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also suggested that it may have potential as a treatment for Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C21H21N5O2S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-13(2)17-9-4-14(3)10-18(17)28-11-19(27)23-16-7-5-15(6-8-16)20-25-26-12-22-24-21(26)29-20/h4-10,12-13H,11H2,1-3H3,(H,23,27) |
InChIキー |
KZLBYVWFGOZANE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




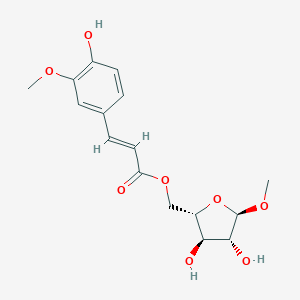

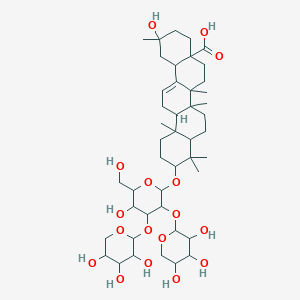

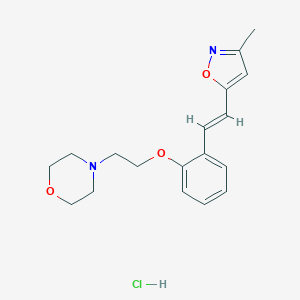
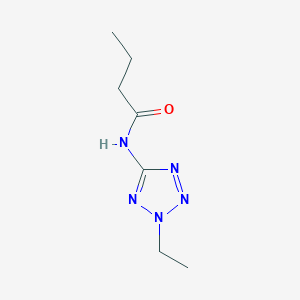

![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)
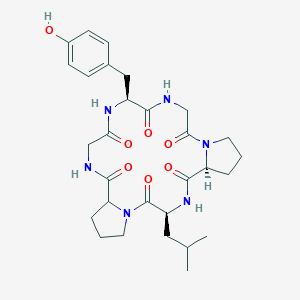
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
